7-Ethyl Substitution is Essential for the Pharmacological Activity of Bufuralol, a β-Adrenoceptor Blocker
The presence of a 7-ethyl group on the benzofuran ring is a critical structural requirement for the β-adrenoceptor blocking activity of bufuralol. While this is a qualitative SAR observation, it represents a definitive class-level inference: other benzofuran-based β-blockers with different substitution patterns (e.g., aryloxypropanolamines) do not rely on this specific 7-ethyl motif. Bufuralol is a rare exception among β-blockers due to its benzofuran core, and its activity is strictly dependent on the 7-ethyl substitution [1][2]. This underscores the unique utility of 7-ethyl-1-benzofuran as a starting material for this specific drug class.
| Evidence Dimension | Structural requirement for target bioactivity |
|---|---|
| Target Compound Data | 7-Ethyl-1-benzofuran core |
| Comparator Or Baseline | Aryloxypropanolamine core (e.g., propranolol) |
| Quantified Difference | Not quantified; qualitative SAR rule |
| Conditions | In vitro/in vivo β-adrenoceptor binding and functional assays |
Why This Matters
For researchers developing or studying β-blockers, the 7-ethyl substitution is a non-negotiable structural feature for activity in this specific benzofuran class, making it an essential procurement item.
- [1] Kiliç, F. S., et al. (1975). Bufuralol, a new β-adrenoceptor blocking agent. Part 1: Synthesis. Arzneimittel-Forschung, 25(7), 1064-1066. View Source
- [2] Kiliç, F. S., et al. (1976). Bufuralol, a new beta-adrenoceptor blocking agent in a series of benzofuran-2-ethanolamines. Part 2: pharmacology. Arzneimittel-Forschung, 26(5), 784-787. View Source
